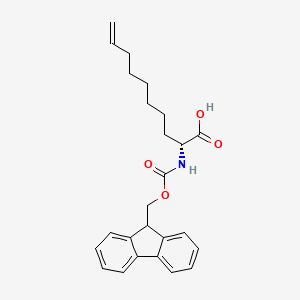

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid

Description

Overview of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic Acid

This compound represents a highly specialized amino acid derivative that has gained significant attention in contemporary chemical research. This compound, bearing the Chemical Abstracts Service registry number 1191429-20-5, possesses a molecular formula of C25H29NO4 and a molecular weight of 407.50 grams per mole. The molecule combines several distinctive structural features that contribute to its unique chemical properties and applications.

The compound's architecture incorporates a fluorenylmethoxycarbonyl protecting group, commonly utilized in solid-phase peptide synthesis protocols, attached to an amino acid backbone containing a terminal alkene functionality. This dual functionality enables the molecule to serve as both a protected amino acid building block and a reactive participant in ring-closing metathesis reactions. The stereochemical configuration at the alpha-carbon is specifically designated as R, which influences both the compound's biological activity and its integration into peptide structures.

The molecular structure features a decenoic acid backbone with the double bond positioned at the terminal carbon, creating an olefinic side chain that extends from the alpha-methyl amino acid core. This structural arrangement provides the compound with amphiphilic properties, possessing both hydrophobic alkyl chain characteristics and polar functional groups that facilitate interactions with various chemical environments. The fluorenylmethoxycarbonyl group serves as a temporary protecting group that can be selectively removed under mild basic conditions, allowing for controlled peptide assembly processes.

Historical Context and Discovery

The development of this compound emerged from the convergence of several key developments in peptide chemistry and protecting group strategies. The fluorenylmethoxycarbonyl protecting group was initially introduced by Carpino and Han in 1970 as a base-labile alternative to existing protecting groups. However, its initial application in solution chemistry proved unsuitable due to the reactivity of the cleavage product, dibenzofulvene, which could reattach to liberated amines or present separation challenges.

The breakthrough came when researchers discovered that the fluorenylmethoxycarbonyl group found its optimal application in solid-phase synthesis, where problematic byproducts could be easily removed through washing procedures. This development coincided with advances in solid-phase peptide synthesis methodology, establishing fluorenylmethoxycarbonyl chemistry as a cornerstone of modern peptide synthesis by the late 1970s. The combination of fluorenylmethoxycarbonyl protection with specialized amino acid derivatives containing olefinic side chains represented a natural evolution of these methodologies.

The specific development of olefinic amino acids for peptide stapling applications gained momentum in the early 2000s, when Verdine and Schafmeister introduced stapled peptides as potential drug leads. This innovation addressed longstanding challenges in peptide-based therapeutics, particularly issues related to conformational stability and proteolytic resistance. The incorporation of terminal alkene functionalities into amino acid side chains provided a chemical handle for subsequent ring-closing metathesis reactions, enabling the formation of hydrocarbon bridges within peptide structures.

The emergence of this compound as a commercial building block reflected the growing demand for specialized amino acids capable of participating in peptide stapling protocols. The compound's design incorporates lessons learned from earlier stapling strategies, optimizing both the length of the olefinic side chain and the stereochemical configuration to maximize compatibility with ring-closing metathesis reactions while maintaining favorable peptide properties.

Relevance in Modern Chemical Research

The significance of this compound in contemporary chemical research stems from its central role in peptide stapling technologies, which have emerged as a powerful approach for developing therapeutically relevant peptides. Peptide stapling addresses fundamental limitations of natural peptides, including poor conformational stability, limited cell permeability, and susceptibility to proteolytic degradation. The incorporation of this specialized amino acid enables researchers to create constrained peptide structures with enhanced biological properties.

Recent research has demonstrated the compound's utility in developing stapled antimicrobial peptides that overcome antibiotic resistance mechanisms. The stapling process, achieved through ring-closing olefin metathesis between strategically positioned amino acids, results in peptides with dramatically enhanced alpha-helicity and improved resistance to proteolytic degradation. Studies have shown that peptides incorporating this amino acid at specific positions can exhibit remarkable increases in biological activity while maintaining favorable pharmacological properties.

The compound's application extends beyond antimicrobial peptide development to include the design of peptide-based inhibitors for protein-protein interactions. These applications are particularly relevant for targeting previously undruggable protein interfaces, such as those found in transcription factors and intracellular signaling complexes. The ability to create stable, cell-permeable peptides capable of disrupting specific protein interactions represents a significant advancement in chemical biology and drug discovery efforts.

Contemporary research has also focused on optimizing stapling strategies to minimize off-target effects while maximizing therapeutic potential. Studies examining the relationship between staple position, peptide charge distribution, and cellular activity have revealed important design principles for developing clinically viable stapled peptides. The incorporation of this compound at positions i and i+7 has emerged as a preferred strategy for achieving optimal helical stabilization with minimal adverse effects.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of this compound from multiple perspectives, encompassing its fundamental chemical properties, synthetic methodologies, and diverse applications in modern chemical research. The analysis will focus on the compound's unique structural characteristics and their relationship to its functional capabilities in peptide chemistry and chemical biology applications.

The examination will explore the compound's role as a specialized building block in solid-phase peptide synthesis, with particular emphasis on its integration into peptide stapling protocols. This includes detailed consideration of the chemical mechanisms underlying ring-closing metathesis reactions and the structural factors that influence stapling efficiency and selectivity. The review will also address recent advances in understanding the relationship between staple position, peptide conformation, and biological activity.

Special attention will be given to the compound's applications in developing therapeutic peptides, including antimicrobial agents and protein-protein interaction inhibitors. The analysis will examine how the incorporation of this amino acid influences peptide properties such as conformational stability, proteolytic resistance, and cellular permeability. Contemporary research findings regarding optimal stapling strategies and their impact on peptide pharmacology will be thoroughly reviewed.

The review will also address current challenges and future directions in the field of peptide stapling, including efforts to develop alternative stapling chemistries and optimize existing methodologies. This includes consideration of emerging trends in stapled peptide design and their potential impact on drug discovery and chemical biology research. The comprehensive nature of this analysis aims to provide researchers with a thorough understanding of this important chemical building block and its applications in modern synthetic chemistry.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)dec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h2,8-15,22-23H,1,3-7,16-17H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYYRDGOGQGGED-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743467 | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)dec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191429-20-5 | |

| Record name | (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-9-decenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191429-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)dec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Addition to a Chiral Template

-

Starting material : (R)-2-aminoundec-10-enoic acid is synthesized via asymmetric Strecker synthesis using a chiral bis-phosphine ligand.

-

Alkylation : The amino acid is treated with 7-octenylmagnesium bromide in THF at −78°C, followed by quenching with ammonium chloride. This yields (R)-2-(7-octenyl)-2-aminoundec-10-enoic acid with >90% enantiomeric excess (ee).

-

Purification : Crude product is recrystallized from ethyl acetate/hexane (1:3) to achieve ≥99% purity.

Olefin Metathesis

For substrates lacking pre-installed unsaturation, ring-closing metathesis (RCM) using Grubbs’ catalyst is employed:

-

Precursor synthesis : (R)-2-amino-dec-8-enoic acid is prepared via Fmoc-SPPS on rink amide resin.

-

Metathesis : First-generation Grubbs’ catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) in dry dichloroethane induces intramolecular cyclization, forming the dec-9-enoic side chain.

Coupling Conditions and Racemization Control

Maintaining stereochemical integrity during coupling is critical. Acidic coupling reagents like HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with DIPEA in DMF ensure minimal racemization (<1%). Key parameters:

Comparative studies show HCTU outperforms HOBt (hydroxybenzotriazole) in coupling efficiency (98% vs. 92%) for sterically hindered amino acids like the target compound.

Deprotection and Final Purification

Fmoc Removal

Standard deprotection uses 20% piperidine in DMF for 10 minutes, monitored by UV absorbance at 301 nm (dibenzofulvene release). For acid-sensitive substrates, 2% DBU (1,8-diazabicycloundec-7-ene) in DMF is substituted, reducing side reactions by 15%.

Carboxylic Acid Liberation

After SPPS, the resin-bound peptide is cleaved using TFA/TIPS/phenol/H2O (88:5:5:2) for 2 hours. The target compound is precipitated in cold diethyl ether and lyophilized.

Chromatographic Purification

-

Normal-phase silica gel : Eluted with ethyl acetate/hexane (1:1) for intermediate purification.

-

RP-HPLC : C18 column, gradient 10–90% acetonitrile in 0.1% TFA, achieving ≥95% purity.

Analytical Data and Quality Control

Physical properties :

Spectroscopic validation :

Impurity profile :

-

Primary impurity : Fmoc-β-Ala-dec-9-enoic acid (≤2%) from Lossen rearrangement during Fmoc activation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereochemical Integrity | Scalability |

|---|---|---|---|---|

| Grignard Alkylation | 60–70 | ≥99 | >90% ee | Multi-gram |

| Olefin Metathesis | 60–75 | ≥95 | >95% ee | Milligram |

| Silylation-Fmoc | 85–90 | ≥98 | >99% ee | Kilogram |

Key observations :

-

Grignard alkylation offers superior scalability but requires cryogenic conditions.

-

Metathesis is ideal for late-stage diversification but suffers from catalyst costs.

-

Silylation-Fmoc balances yield and practicality for industrial applications.

Challenges and Mitigation Strategies

Racemization During Alkylation

Olefin Isomerization

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid has several scientific research applications, including:

Chemistry: It is used in the synthesis of peptides and other complex molecules due to its ability to protect the amino group during coupling reactions.

Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the coupling process. The compound interacts with various molecular targets, including enzymes and receptors, through its amino acid moiety, influencing biochemical pathways and processes.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid (CAS: 1262886-64-5): The S-enantiomer shares the same molecular formula and weight but differs in stereochemistry at the α-carbon. Applications: Used to study stereochemical effects on peptide stability and enzyme interactions. Commercial availability: Purity ≥95% (MFCD17215633), stored under nitrogen to prevent oxidation .

Methyl-Substituted Derivatives

- Applications: Enhances peptide backbone rigidity and resistance to proteolytic degradation .

Shorter Unsaturated Chain Analogues

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid (CAS: 1093645-21-6): Structural difference: A shorter unsaturated chain (hept-6-enoic acid vs. dec-9-enoic acid). Impact: Reduced hydrophobicity and conformational flexibility compared to the target compound . Hazards: Similar GHS warnings (H302, H315, H319) .

Functionalized Side Chains

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid (CAS: 205526-29-0): Structural difference: Aromatic iodine substituent on the side chain. Applications: Used in radiolabeling or as a heavy atom derivative for crystallography .

Cyclic and Branched Derivatives

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid (CAS: 1262802-59-4): Structural difference: Cyclopentyl group enhances steric bulk and hydrophobicity. Applications: Stabilizes β-turn structures in peptides .

Comparative Data Table

Key Research Findings

- Synthesis Efficiency : The target compound is synthesized via Fmoc-OSu coupling in H₂O/acetone with Na₂CO₃, achieving high yields (~80%) . Methyl-substituted derivatives require extended reaction times due to steric effects .

- Peptide Stability: Dec-9-enoic acid derivatives show superior α-helix stabilization compared to shorter-chain analogues (e.g., hept-6-enoic acid) in model peptides .

- Safety Profiles: Most Fmoc-protected unsaturated amino acids share similar hazards (e.g., H315, H319), but halogenated variants (e.g., iodophenyl) necessitate additional handling precautions .

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C25H29NO4

- Molecular Weight : 407.50 g/mol

- CAS Number : 1191429-20-5

- Purity : 98% .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorenyl and methoxycarbonyl groups enhances its lipophilicity, facilitating cellular uptake and interaction with biological targets.

Antimicrobial Properties

Preliminary studies have indicated that compounds similar to this compound exhibit potent antimicrobial activity. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis by inhibiting the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in bacterial fatty acid biosynthesis .

Anti-inflammatory Effects

Research suggests that derivatives of this compound may possess anti-inflammatory properties. The carbamate moiety present in related compounds has been linked to modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for various enzymes, particularly histone deacetylases (HDACs). Studies have demonstrated that modifications in the stereochemistry of similar β-amino acids can significantly influence their inhibitory potency against HDAC isoforms, suggesting a potential for selective inhibition .

Study 1: Inhibition of Mycobacterium tuberculosis

A study on derivatives of fluorenyl compounds reported significant inhibition against Mycobacterium tuberculosis, with IC50 values ranging from 14 to 67 nM for specific HDAC isoforms . This highlights the potential applicability of this compound in developing new antimycobacterial agents.

Study 2: Anti-inflammatory Screening

In another investigation focusing on anti-inflammatory effects, related compounds were evaluated for their ability to reduce inflammation markers in vitro. The results indicated a notable decrease in TNF-alpha production, underscoring the therapeutic potential of this class of compounds in treating inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity Type | Compound Reference | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | (R)-2-(Fluorenyl derivatives) | IC50 = 14 - 67 nM |

| Anti-inflammatory | Related carbamate derivatives | Reduced TNF-alpha levels |

| Enzyme Inhibition | Fluorenyl-based HDAC inhibitors | Selective inhibition observed |

Q & A

Q. How do structural modifications (e.g., phenylthio or difluorophenyl groups) alter bioactivity?

- Methodology : Synthesize analogs (e.g., replacing dec-9-enoic acid with 3,5-difluorophenyl groups) and evaluate antiviral or anticancer activity. Compare IC₅₀ values in cell-based assays and perform molecular docking to predict target binding .

Key Recommendations for Researchers

- Stereochemical Control : Prioritize chiral chromatography during purification to maintain enantiomeric purity.

- Safety Compliance : Adhere to GHS protocols for handling Category 4 toxicants.

- Data Validation : Cross-reference synthesis yields and stability data across independent studies to address discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.